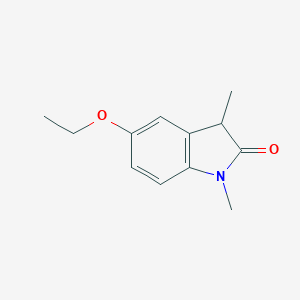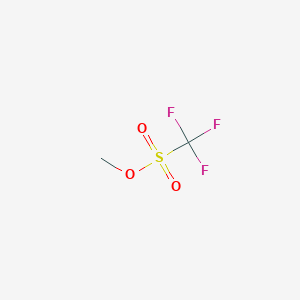
Methyl 1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
“Methyl 1H-pyrazole-4-carboxylate” is a compound that is used as a pharmaceutical intermediate . It is a member of pyrazoles and a monocarboxylic acid .
Synthesis Analysis
The synthesis of “Methyl 1H-pyrazole-4-carboxylate” involves a two-step process. It includes acylation of hydrazines with methyl malonyl chloride followed by cyclization of the hydrazines with tert-butoxy-bis(dimethylamino)methane .Molecular Structure Analysis
The molecular structure of “Methyl 1H-pyrazole-4-carboxylate” is discussed based on crystallographic results . The molecular formula is C5H6N2O2 .Chemical Reactions Analysis
Pyrazole derivatives are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years .Physical And Chemical Properties Analysis
“Methyl 1H-pyrazole-4-carboxylate” has a molecular weight of 126.11 g/mol. Its exact mass and monoisotopic mass are 126.042927438 g/mol. It has a complexity of 116 and a topological polar surface area of 55 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Amino Acids
Methyl 1H-pyrazole-4-carboxylate: serves as a precursor in the synthesis of novel heterocyclic amino acids . These compounds are synthesized as N-Boc protected ester forms for use as achiral and chiral building blocks in drug discovery. The process involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions to yield the target compounds.
Organic Synthesis and Drug Development
The pyrazole ring found in Methyl 1H-pyrazole-4-carboxylate is a crucial scaffold in organic chemistry due to its presence in many biologically active compounds . Its derivatives are synthesized for various applications, including the development of new pharmaceuticals. The versatility of the pyrazole ring allows for the creation of compounds with potential antibacterial, anti-inflammatory, and anticancer properties.
Metal–Organic Frameworks (MOFs)
This compound is used in the design of pyrazolate carboxylate MOFs . These frameworks have applications in sensing, catalysis, drug delivery, and luminescence. The synthetic process involves creating a network that combines the pyrazole ring’s coordination ability with the carboxylate group’s linking capability.
Biological Activity Studies
Methyl 1H-pyrazole-4-carboxylate: derivatives exhibit a range of biological activities . They are studied for their antibacterial, anti-inflammatory, anticancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties. This makes them valuable for the development of new treatments and therapies.
Insecticidal Compound Synthesis
Derivatives of Methyl 1H-pyrazole-4-carboxylate containing oxazole and thiazole rings have been synthesized and evaluated for their insecticidal activities . These studies involve characterizing the compounds through NMR, mass spectrometry, and elemental analysis to determine their efficacy against various pests.
Photophysical Property Research
The pyrazole derivatives, including those derived from Methyl 1H-pyrazole-4-carboxylate , are investigated for their photophysical properties . These properties are essential for developing materials for electronic and photonic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
Target of Action
Methyl 1H-pyrazole-4-carboxylate, a pyrazole derivative, has been found to exhibit potent antileishmanial and antimalarial activities . The primary target of this compound is Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
A molecular simulation study suggests that it interacts with the active site ofLmPTR1 , a protein target in Leishmania, characterized by lower binding free energy . This interaction could potentially inhibit the function of the protein, leading to the death of the parasite.
Biochemical Pathways
It is known that pyrazole derivatives can interfere with various biological processes in parasites, such as dna synthesis, protein function, and metabolic pathways
Result of Action
The result of the action of Methyl 1H-pyrazole-4-carboxylate is the inhibition of the growth of Leishmania and Plasmodium parasites, leading to their death . This results in the alleviation of the symptoms of leishmaniasis and malaria, respectively.
Safety and Hazards
While specific safety and hazard information for “Methyl 1H-pyrazole-4-carboxylate” is not available in the search results, it is generally recommended to ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-7-3-4/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTZKSMAJVLWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrazole-4-carboxylate | |
CAS RN |
51105-90-9 | |
| Record name | Methyl 1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


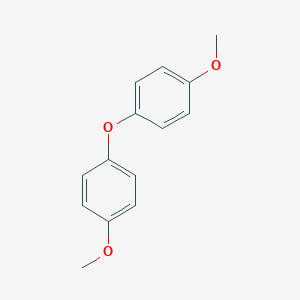


![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)
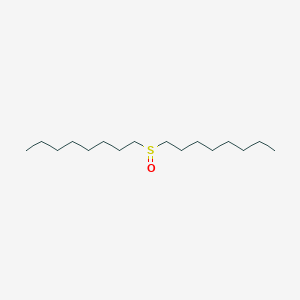
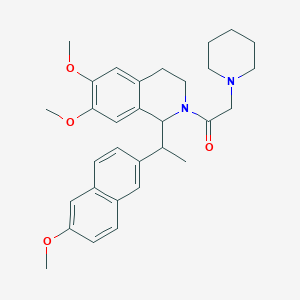
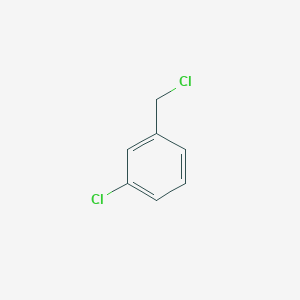



![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
